molecular formula C34H36ClFeN4O6 B097450 Hematohemin IX CAS No. 15632-20-9

Hematohemin IX

Cat. No. B097450
CAS RN: 15632-20-9
M. Wt: 688 g/mol
InChI Key: UQHUJMUVNUXJFL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Hematohemin IX is a porphyrin molecule that is commonly used in scientific research. It is a derivative of heme, which is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen throughout the body. Hematohemin IX has a similar structure to heme, but it has a propionate group instead of a vinyl group at one of the pyrrole rings. This modification makes hematohemin IX more stable and easier to synthesize than heme.

Mechanism Of Action

Hematohemin IX can bind to proteins and other molecules through its iron atom. The iron in hematohemin IX can undergo redox reactions, which can affect the properties and functions of the molecules it binds to. Hematohemin IX can also interact with light, which can cause changes in its electronic structure and spectroscopic properties.

Biochemical And Physiological Effects

Hematohemin IX can have various biochemical and physiological effects depending on the context of its use. Hematohemin IX can bind to proteins and other molecules in the body, which can affect their functions. For example, hematohemin IX can bind to cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. Hematohemin IX can also affect the immune system by binding to heme oxygenase-1, an enzyme that degrades heme and produces anti-inflammatory molecules.

Advantages And Limitations For Lab Experiments

Hematohemin IX has several advantages as a model compound for studying heme and other porphyrins. It is more stable and easier to synthesize than heme, which makes it more accessible for research purposes. Hematohemin IX also has similar properties and functions to heme, which makes it a useful tool for studying heme-containing proteins and enzymes. However, hematohemin IX also has some limitations. It may not fully reflect the properties and functions of heme in vivo, and it may not be suitable for studying certain aspects of heme biology.

Future Directions

There are several future directions for research on hematohemin IX and related porphyrins. One area of interest is the development of heme-based sensors and other biomedical devices. Hematohemin IX and other porphyrins can be used as sensing elements for detecting various molecules and biomarkers. Another area of interest is the study of heme-containing enzymes and their roles in disease. Hematohemin IX can be used as a model compound for studying the catalytic activity and regulation of these enzymes, which may lead to new insights into disease mechanisms and therapeutic targets.

Synthesis Methods

Hematohemin IX can be synthesized from porphobilinogen, a precursor molecule that is found in the heme biosynthesis pathway. The synthesis involves several steps, including oxidation, cyclization, and deprotection. One common method for synthesizing hematohemin IX is the acid-catalyzed oxidative cyclization of porphobilinogen using ferric chloride as the oxidizing agent.

Scientific Research Applications

Hematohemin IX has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and functions of heme and other porphyrins. Hematohemin IX can be used to study the binding of heme to proteins, the catalytic activity of heme-containing enzymes, and the spectroscopic properties of porphyrins. Hematohemin IX is also used in the development of heme-based sensors and other biomedical devices.

properties

CAS RN

15632-20-9

Product Name

Hematohemin IX

Molecular Formula

C34H36ClFeN4O6

Molecular Weight

688 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride

InChI

InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3

InChI Key

UQHUJMUVNUXJFL-UHFFFAOYSA-K

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3]

synonyms

hematohemin IX

Origin of Product

United States

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